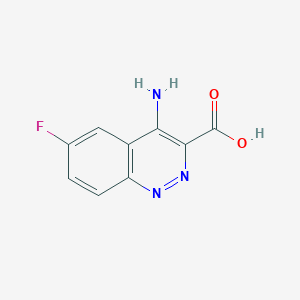

4-氨基-6-氟喹啉-3-甲酸

描述

Synthesis Analysis

The synthesis of 4-Amino-6-fluorocinnoline-3-carboxylic acid derivatives has been explored through various methods. For instance, the efficient synthesis of novel fluorine-bearing quinoline-4-carboxylic acids, which are structurally related to 4-Amino-6-fluorocinnoline-3-carboxylic acid, has been achieved via the cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyle asetanilides in boiling DMF. This process yields compounds exhibiting moderate to high activity against certain fungi, showcasing their potential as amylolytic agents (Makki, Bakhotmah, & Abdel-Rahman, 2012).

Molecular Structure Analysis

The molecular structure of 4-Amino-6-fluorocinnoline-3-carboxylic acid and its complexes with metals such as Cobalt (II), Nickel (II), Copper (II), and Iron (II) have been synthesized and characterized. Through elemental analyses, magnetic moments, thermal studies, and spectral studies, the probable structures of these complexes have been proposed, suggesting a diverse potential for interaction with various biomolecules (Manohara & Nayak, 1997).

Chemical Reactions and Properties

The photochemistry of some fluorinated quinolone derivatives has been investigated, highlighting the heterolytic defluorination pathways and potential for generating aryl cations in solution. This study provides insights into the reactivity and stability of fluorinated compounds under light exposure, relevant to the understanding of 4-Amino-6-fluorocinnoline-3-carboxylic acid's chemical behavior (Fasani et al., 1999).

Physical Properties Analysis

The preparation and characterization of various fluorocinnoline derivatives, including their synthesis, crystal structure determination, and analysis of their physical properties, provide a foundation for understanding the physical characteristics of 4-Amino-6-fluorocinnoline-3-carboxylic acid. These studies include the examination of melting points, solubility, and crystalline structure, which are crucial for the compound's application in material science and pharmaceutical formulation (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-Amino-6-fluorocinnoline-3-carboxylic acid, such as its reactivity with various chemical agents, stability under different conditions, and its potential to form complexes with metals, have been explored. These properties are essential for its use in chemical synthesis and drug development, where the compound could serve as a building block for more complex molecules with desirable biological activities (Castle, Adachi, & Guither, 1965).

科学研究应用

在肽研究中的应用

一篇关于自旋标记氨基酸 TOAC(2,2,6,6-四甲基-N-氧基-4-氨基-4-羧酸)的综述讨论了它在肽研究中的应用。这项研究强调了 TOAC 在通过各种物理技术(包括 EPR 光谱、X 射线晶体学和 NMR)分析肽骨架动力学和二级结构中的作用。它强调了人们对这种非天然氨基酸的兴趣日益浓厚,因为它有可能在未来的研究中找到越来越多的应用 (Schreier 等人,2012)。

合成中的复分解反应

研究重点是复分解反应在合成和转化功能化 β-氨基酸衍生物(包括环状 β-氨基酸)中的应用。这篇综述展示了复分解反应在获得各种衍生物方面的重要性,证明了这种化学转化在药物研究和合成中的重要性 (Kiss 等人,2018)。

羧酸对生物催化剂的抑制作用

一篇综述重点关注羧酸对用于发酵生产的工程微生物(如大肠杆菌和酿酒酵母)的抑制作用。它探讨了饱和直链羧酸对微生物细胞的影响,并确定了提高微生物鲁棒性的策略 (Jarboe 等人,2013)。

抗菌剂中的氟化化合物

另一篇综述讨论了氟喹诺酮的合成、生物学特性和应用,展示了氟化化合物在开发更有效的抗菌剂中的重要性。该研究表明了在类似背景下探索氟代类似物(如“4-氨基-6-氟喹啉-3-甲酸”)的潜力 (da Silva 等人,2003)。

属性

IUPAC Name |

4-amino-6-fluorocinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-4-1-2-6-5(3-4)7(11)8(9(14)15)13-12-6/h1-3H,(H2,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUGYSNCFMFXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167129 | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-fluorocinnoline-3-carboxylic acid | |

CAS RN |

161373-43-9 | |

| Record name | 4-Amino-6-fluoro-3-cinnolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161373-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161373439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid](/img/structure/B69761.png)

![5-(Methylthio)benzo[d]thiazol-2-amine](/img/structure/B69771.png)

![4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B69776.png)